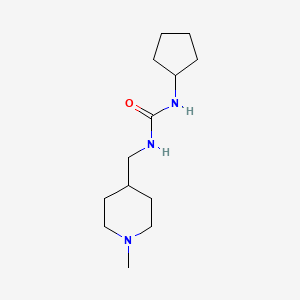

![molecular formula C8H6N4 B2931007 2-Methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile CAS No. 339010-67-2](/img/structure/B2931007.png)

2-Methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

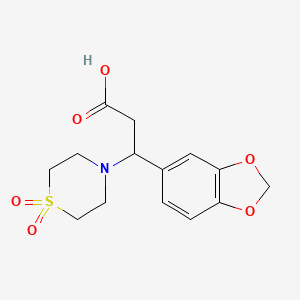

“2-Methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile” is a chemical compound with the molecular formula C8H6N4 and a molecular weight of 158.16 . It is typically available in powder form .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, pyrazolo[1,5-a]pyrimidines can be synthesized through various methods . For instance, one study identified a family of pyrazolo[1,5-a]pyrimidines as strategic compounds for optical applications due to their simpler and greener synthetic methodology .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H6N4/c1-6-2-8-10-4-7(3-9)5-12(8)11-6/h2,4-5H,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . More specific physical and chemical properties were not found in the search results.Applications De Recherche Scientifique

Synthesis and Chemical Properties

Concise Synthesis of Substituted Derivatives : Research has explored the synthesis of various substituted pyrazolo[3,4-d]pyrimidines, including those related to 2-Methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile. For instance, a study detailed the synthesis of 4-alkylamino-1-methylpyrazolo[3,4-d]pyrimidine-3-carbonitriles, showcasing methods to introduce substituents sensitive to hydration, highlighting the compound's versatility in chemical synthesis (Hecht & Werner, 1973).

Efficient Synthesis Techniques : The development of novel synthesis methods for pyrazolo[1,5-a]pyrimidine derivatives has been documented, illustrating the compound's role in generating new chemical entities with potential biological activities. One study described the solvent-free synthesis of pyrazolo[3,4-d]pyrimidine derivatives, emphasizing environmentally friendly and efficient production methods (Rostamizadeh et al., 2013).

Biological Applications

Antimicrobial Activity : Some derivatives of this compound have been evaluated for their antimicrobial efficacy. A notable study synthesized pyrazolo[1,5-a]pyrimidine derivatives and tested their antibacterial activities, demonstrating the compound's potential in developing new antimicrobial agents (Deshmukh et al., 2016).

Antitumor and Imaging Applications : Another area of application is in antitumor research and imaging diagnostics. For example, F-18 labeled pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated as potential PET imaging agents for tumor detection, highlighting the compound's role in diagnostic imaging and its potential in oncology (Xu et al., 2011).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Pyrazolo[1,5-a]pyrimidines, a class of compounds to which it belongs, have been reported to exhibit a wide range of biological and pharmacological activities such as hypnotic, anti-inflammatory, anti-tumor, antimycobacterial, anti-viral, antitrypanosomal, antischistosomal, and most importantly anti-tumor activity .

Mode of Action

It is known that the biological activity of pyrazolo[1,5-a]pyrimidines is often due to their interaction with various cellular targets . The compound’s interaction with its targets can lead to changes in cellular processes, potentially contributing to its observed biological effects.

Biochemical Pathways

Given the broad range of biological activities associated with pyrazolo[1,5-a]pyrimidines, it can be inferred that multiple pathways may be affected . These could potentially include pathways related to cell growth and proliferation, inflammation, and various disease processes.

Pharmacokinetics

The molecular weight of the compound is 15816 , which suggests that it may have favorable ADME properties, as compounds with a molecular weight below 500 are generally well-absorbed and distributed in the body.

Result of Action

Given the broad range of biological activities associated with pyrazolo[1,5-a]pyrimidines, it can be inferred that the compound may have diverse effects at the molecular and cellular level .

Propriétés

IUPAC Name |

2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4/c1-6-2-8-10-4-7(3-9)5-12(8)11-6/h2,4-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COLMZAXIWKUDPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=C(C=NC2=C1)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-4-((1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/no-structure.png)

![1-(2-Methylbenzo[d]thiazol-5-yl)-3-(4-nitrophenyl)urea](/img/structure/B2930930.png)

![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-methoxybenzoate](/img/structure/B2930932.png)

![2-(4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2930935.png)

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]cyclopropanecarboxamide](/img/structure/B2930936.png)

![3-Benzyl 8-tert-butyl 1-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B2930938.png)

![N,N'-bis(4-ethoxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide](/img/structure/B2930940.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2930944.png)

![(E)-N-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2930947.png)